Cas no 27409-30-9 (PICROSIDE I)

PICROSIDE I structure
PICROSIDE I structure
Nome do Produto:PICROSIDE I
N.o CAS:27409-30-9
MF:C24H28O11
MW:492.472528457642
MDL:MFCD29505480
CID:53147
PubChem ID:6440892

PICROSIDE I Propriedades químicas e físicas

Nomes e Identificadores

    • PICROSIDE I
    • beta-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, 6-(3-phenyl-2-propenoate), [1aS-[1aalpha,1bbeta,2beta(E),5abeta,6beta,6aalpha]]-
    • Picroside-Ⅰ
    • 6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl,6-(3-phenyl-2-propenoate), [1aS-[1aα,1bβ,2β(E),5aβ,6β,6aα]]-
    • β-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-
    • [1aS-[1aalpha,1bbeta,2beta(E),5abeta,6beta,6aalpha]]-1a,1b,2,5a,6,6a-Hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl 6-(3-phenyl-2-propenoate) beta-D-glucopyranoside
    • β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, 6-(3-phenyl-2-propenoate), [1aS-[1aα,1bβ,2β(E),5aβ,6β,6aα]]-
    • PICOLINIC ACID(P)
    • PICROSIDE I(AS) PrintBack
    • 6'-O-trans-cinnamoylcatalpol
    • picroside-1
    • picrosides I
    • (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-Hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside 6-[(2E)-3-phenyl-2-propenoate]
    • 6′-Cinnamoylcatalpol
    • [ "" ]
    • CS-0008939
    • MFCD29505480
    • s3787
    • HY-N0407
    • AS-56345
    • Picroside-I
    • Amphicoside I
    • CCG-269629
    • 27409-30-9
    • [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate
    • beta-D-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno(4,5)cyclopenta(1,2-c)pyran-2-yl, 6-(3-phenyl-2-propenoate), (1aS-(1aalpha,1bbeta,2beta(E),5abeta,6beta,6aalpha))-
    • PicrosideI
    • P2593
    • EINECS 248-445-1
    • AKOS015896740
    • CHEMBL454577
    • DTXSID101318188
    • 6'-Cinnamoylcatalpol
    • ((2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo(4.4.0.02,4)dec-7-en-10-yl)oxy)oxan-2-yl)methyl (E)-3-phenylprop-2-enoate
    • ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1S,2S,4S,5S,6S,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo(4.4.0.0,)dec-7-en-10-yl)oxy)oxan-2-yl)methyl (2E)-3-phenylprop-2-enoic acid
    • [(2R,3S,4S,5R,6S)-6-[[(1aS,1bS,2S,5aR,6S,6aS)-6-hydroxy-1a-(hydroxymethyl)-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-c]pyran-2-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate
    • ((2R,3S,4S,5R,6S)-6-(((1aS,1bS,2S,5aR,6S,6aS)-6-hydroxy-1a-(hydroxymethyl)-2,5a,6,6a-tetrahydro-1bH-oxireno(5,6)cyclopenta(1,3-c)pyran-2-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl (E)-3-phenylprop-2-enoate
    • [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(1S,2S,4S,5S,6S,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.0,]dec-7-en-10-yl]oxy}oxan-2-yl]methyl (2E)-3-phenylprop-2-enoic acid
    • MDL: MFCD29505480
    • Inchi: InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
    • Chave InChI: XZGPUOQGERGURE-LUVHZPKESA-N
    • SMILES: OC[C@]12[C@@H](O2)[C@H]([C@]3([C@@]1([C@H](O[C@@]4(O[C@H](COC(/C=C/C5=CC=CC=C5)=O)[C@H]([C@@H]([C@H]4O)O)O)[H])OC=C3)[H])[H])O

Propriedades Computadas

  • Massa Exacta: 492.16300
  • Massa monoisotópica: 492.16316171 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 826
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 10
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 168Ų
  • XLogP3: -1.1
  • Peso Molecular: 492.5

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.6±0.1 g/cm3
  • Ponto de ebulição: 778.6°C at 760 mmHg
  • Ponto de Flash: 253.2±26.4 °C
  • Índice de Refracção: 1.671
  • Solubilidade: ethanol: soluble1mg/mL, clear, colorless
  • PSA: 167.67000
  • LogP: -1.32600
  • Pressão de vapor: 0.0±2.6 mmHg at 25°C

PICROSIDE I Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Instrução de Segurança: 24/25
  • Condição de armazenamento:2-8°C

PICROSIDE I Dados aduaneiros

  • CÓDIGO SH:29389090

PICROSIDE I Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P437635-25mg
Picroside I
27409-30-9
25mg
$362.00 2023-05-17
TRC
P437635-100mg
Picroside I
27409-30-9
100mg
$1223.00 2023-05-17
Chengdu Biopurify Phytochemicals Ltd
BP1099-20mg
Picroside I
27409-30-9 98%
20mg
$65 2023-09-19
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20513-20mg
Picroside I
27409-30-9 ,HPLC≥98%
20mg
¥300.00 2021-09-02
Chengdu Biopurify Phytochemicals Ltd
BP1099-20mg
Picroside I
27409-30-9 98%
20mg
$65 2023-09-20
DC Chemicals
DCH-007-20 mg
PicrosideⅠ
27409-30-9 >98%, Standard References Grade
20mg
$280.0 2022-02-28
S e l l e c k ZHONG GUO
S3787-5mg
Picroside I
27409-30-9 99.73%
5mg
¥1204.37 2023-09-15
ChemScence
CS-0008939-5mg
Picroside I
27409-30-9 96.57%
5mg
$55.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P79860-20mg
Picroside I
27409-30-9
20mg
¥398.0 2021-09-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2593-50MG
Picroside I
27409-30-9 >95.0%(HPLC)
50mg
¥1260.00 2024-04-16
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:27409-30-9)PICROSIDE I
A913287
Pureza:99%
Quantidade:100mg
Preço ($):376.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27409-30-9)Amphicoside I
TB03240
Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito